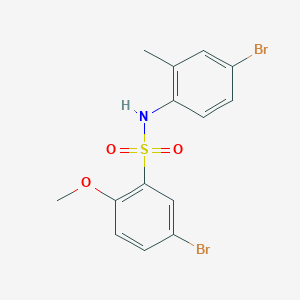
5-bromo-N-(4-bromo-2-methylphenyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-bromo-2-methylphenyl)-2-methoxybenzenesulfonamide is a chemical compound that is commonly used in scientific research. This compound is also known as BBr 3465 and is a potent inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in cell growth and proliferation. BBr 3465 has been found to have a wide range of applications in scientific research, including cancer research, neurodegenerative disease research, and infectious disease research.
Mécanisme D'action
BBr 3465 is a potent inhibitor of CK2 activity. CK2 is a serine/threonine kinase that plays a critical role in cell growth and proliferation. CK2 has been found to be overexpressed in many different types of cancer, and its overexpression has been associated with poor prognosis. BBr 3465 binds to the ATP-binding site of CK2 and inhibits its activity, leading to a reduction in cell growth and proliferation.
Biochemical and Physiological Effects:
BBr 3465 has been found to have a wide range of biochemical and physiological effects. One of the most significant effects of BBr 3465 is its ability to inhibit CK2 activity. This inhibition leads to a reduction in cell growth and proliferation, making BBr 3465 a promising candidate for the development of new cancer treatments.
BBr 3465 has also been found to have neuroprotective effects. BBr 3465 has been shown to reduce the accumulation of tau protein, which is a hallmark of Alzheimer's disease. This makes BBr 3465 a potential candidate for the development of new treatments for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BBr 3465 in lab experiments is its potency as a CK2 inhibitor. BBr 3465 has been found to be more potent than other CK2 inhibitors, making it a more effective tool for studying the role of CK2 in various biological processes.
One of the main limitations of using BBr 3465 in lab experiments is its potential toxicity. BBr 3465 has been found to be toxic to some cell lines at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research involving BBr 3465. One potential direction is the development of new cancer treatments based on BBr 3465. BBr 3465 has shown promise as a potent CK2 inhibitor, making it a potential candidate for the development of new cancer therapies.
Another potential future direction is the development of new treatments for neurodegenerative diseases. BBr 3465 has been shown to have neuroprotective effects, making it a potential candidate for the development of new treatments for Alzheimer's disease and other neurodegenerative diseases.
Finally, there is potential for the development of new antiviral therapies based on BBr 3465. BBr 3465 has been found to be effective in inhibiting the replication of several different viruses, making it a potential candidate for the development of new antiviral therapies.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(4-bromo-2-methylphenyl)-2-methoxybenzenesulfonamide is a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-bromo-2-methylphenol to form the intermediate 5-bromo-N-(4-bromo-2-methylphenyl)-2-methoxybenzenesulfonamide. This intermediate is then reacted with sodium hydroxide to produce the final product, BBr 3465.
Applications De Recherche Scientifique
BBr 3465 has been found to have a wide range of applications in scientific research. One of the most significant applications of BBr 3465 is in cancer research. CK2 is overexpressed in many different types of cancer, and BBr 3465 has been found to be a potent inhibitor of CK2 activity. This makes BBr 3465 a promising candidate for the development of new cancer treatments.
BBr 3465 has also been found to have applications in neurodegenerative disease research. CK2 has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. BBr 3465 has been shown to be effective in reducing the accumulation of tau protein, which is a hallmark of Alzheimer's disease.
Infectious disease research is another area where BBr 3465 has shown promise. CK2 has been found to play a critical role in the replication of several different viruses, including hepatitis C virus and human papillomavirus. BBr 3465 has been found to be effective in inhibiting the replication of these viruses, making it a potential candidate for the development of new antiviral therapies.
Propriétés
IUPAC Name |
5-bromo-N-(4-bromo-2-methylphenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO3S/c1-9-7-10(15)3-5-12(9)17-21(18,19)14-8-11(16)4-6-13(14)20-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIMQJWSUQPQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


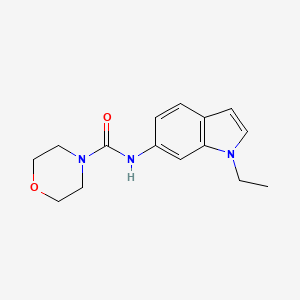
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)
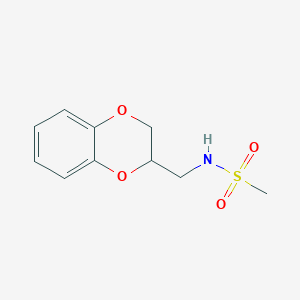
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)
![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)
![[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)
![N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7565021.png)
![5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)
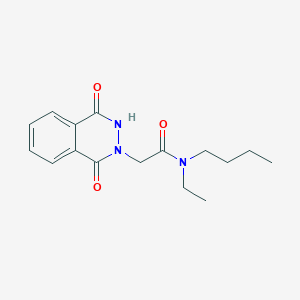

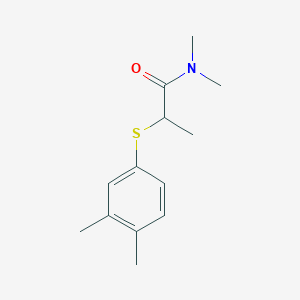
![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)